KRAS G12C inhibitor 59

Chemistry Molecular Properties Inhibitor Selectivity

Researchers studying KRAS G12C-driven malignancies face challenges in distinguishing scaffold-dependent pharmacology from target-specific effects when using clinical inhibitors like sotorasib or adagrasib. KRAS G12C inhibitor 59 addresses this gap as a structurally distinct, highly fluorinated tool compound (six fluorine atoms, MW 715.69) developed as Compound II in WO2023036282A1. • Enables head-to-head studies to dissect structure-dependent differences in target engagement, signaling modulation, and cytotoxicity versus clinical KRAS G12C inhibitors. • Ideal starting point for medicinal chemistry campaigns optimizing metabolic stability and target residence time via SAR exploration of the fluorinated pyrimidine core. • Supports resistance mechanism research when used alongside structurally related analog inhibitor 43 (IC50 0.001-1 µM in H358 cells). Supplied with documented purity for reproducible preclinical research. Standard global shipping with appropriate cold-chain logistics.

Molecular Formula C32H39F6N7O5
Molecular Weight 715.7 g/mol
Cat. No. B15137383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 59
Molecular FormulaC32H39F6N7O5
Molecular Weight715.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N.O.O
InChIInChI=1S/C32H35F6N7O3.2H2O/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31;;/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3;2*1H2/t19-,20+,24+,31+;;/m1../s1
InChIKeyAOJAYETXIQKLPX-KTINEONYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12C Inhibitor 59 Overview


KRAS G12C inhibitor 59 (CAS 2914919-88-1) is a small-molecule inhibitor that targets the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C mutant protein, a key oncogenic driver in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma [1]. Identified as 'Compound II' in the patent WO2023036282A1, this compound was developed as a potential anticancer agent [1]. It is provided as a reference compound for researchers studying KRAS G12C signaling, tumor cell proliferation, and drug resistance mechanisms in preclinical models [1].

Target context KRAS G12C mutant protein signaling and proliferation pathway studies
Use context Preclinical cell-model endpoint evaluation and resistance mechanism research
Compound class Fluorinated pyrimidine heterocycle tool compound (patent WO2023036282A1)
Selection note Published bioactivity data are limited; independent characterization recommended

Substitution Risks for KRAS G12C Inhibitor 59


Although clinically approved KRAS G12C inhibitors such as sotorasib and adagrasib share the same molecular target, they exhibit distinct structural, pharmacokinetic, and potency profiles that preclude simple interchangeability in research settings . Sotorasib, for instance, shows potent cellular activity with IC50 values of approximately 6 nM in NCI-H358 cells , while adagrasib displays a broader range of IC50 values (10-973 nM) across a panel of KRAS G12C-mutant cell lines . In contrast, KRAS G12C inhibitor 59, as a structurally distinct research compound, lacks published quantitative bioactivity data, making its specific inhibition profile undefined relative to these clinical agents. Directly substituting KRAS G12C inhibitor 59 with a clinical drug without empirical validation would introduce uncharacterized variability in target engagement, off-target activity, and cellular response, thereby compromising experimental reproducibility and interpretability. The following evidence guide provides the available quantitative and comparative data to inform informed procurement decisions.

Structural mismatch Higher molecular weight and distinct fluorination pattern may shift target binding kinetics and metabolic profile relative to clinical inhibitors
Undefined potency Lack of published quantitative IC50 data precludes direct assumption of functional equivalence with sotorasib or adagrasib
Selectivity context Cross-study comparison suggests a narrower selectivity window; mutant vs. wild-type activity profile may not transfer directly

KRAS G12C Inhibitor 59 Evidence Profile


Structural Distinction from Clinical Inhibitors

KRAS G12C inhibitor 59 possesses a unique molecular structure that distinguishes it from clinically advanced KRAS G12C inhibitors such as sotorasib and adagrasib. Its molecular weight of 715.69 g/mol and formula C32H39F6N7O5 differ significantly from sotorasib (MW ~560.6, C30H30F2N6O3) and adagrasib (MW ~604.2, C32H35ClFN7O2). This structural divergence suggests potential differences in target binding kinetics, solubility, and metabolic stability that are not yet characterized.

Structural distinction
Class-level inference
MW 715.69 vs ~560-604; 6 F atoms vs 1-2
Molecular features may differ; independent characterization required
Physicochemical property comparison only
Chemistry Molecular Properties Inhibitor Selectivity

Antiproliferative Activity in H358 Cells

In the NCI-H358 non-small cell lung cancer (NSCLC) cell line, which harbors the KRAS G12C mutation, KRAS G12C inhibitor 43 (a compound structurally related to inhibitor 59, often listed as 'compound 59' in some databases) demonstrated antiproliferative activity with an IC50 of 0.001-1 µM . For context, the clinical inhibitor sotorasib exhibits a potency of ~6 nM in the same cell line . While no direct head-to-head data exists, this suggests inhibitor 43 may be significantly less potent than sotorasib in this model.

Antiproliferative activity
Cross-study comparable
IC50 0.001-1 µM (H358)
Lower potency reported; may support SAR or resistance studies
Data from structurally related inhibitor 43
Cell Biology Cancer Research Inhibitor Potency

Selectivity for KRAS G12C vs. Wild-Type Cells

KRAS G12C inhibitor 43 (compound 59) demonstrates selectivity for KRAS G12C-mutant H358 cells over KRAS wild-type A549 and HCC cells, where IC50 values are >1 µM . In contrast, sotorasib shows potent inhibition in H358 cells (IC50 ~6 nM) and minimal activity in wild-type cell lines (IC50 >7.5 µM) . The >1000-fold selectivity window observed for sotorasib highlights its high specificity, while the selectivity window for inhibitor 43 is less defined but appears to be >1-fold (since wild-type IC50 >1 µM and mutant IC50 may be as low as 0.001 µM).

Mutant vs. WT selectivity
Cross-study comparable
H358 IC50 0.001-1 µM, WT >1 µM
Selectivity profile differs; may impact off-target interpretation
Sotorasib shows >1250-fold selectivity
Target Selectivity Cancer Cell Lines Inhibitor Specificity

Metabolic Stability via Fluorinated Scaffold

The molecular formula of KRAS G12C inhibitor 59 (C32H39F6N7O5) indicates the presence of six fluorine atoms . In medicinal chemistry, strategic fluorination is a well-established approach to improve metabolic stability and bioavailability by blocking cytochrome P450-mediated oxidative metabolism [1]. While no direct PK data are available for inhibitor 59, the high degree of fluorination distinguishes it from sotorasib (two fluorine atoms) and adagrasib (one fluorine and one chlorine atom). This structural feature suggests the compound may exhibit enhanced metabolic stability, a property that could be advantageous for long-term cellular assays or in vivo studies requiring sustained target engagement.

Fluorinated scaffold
Class-level inference
6 fluorine atoms vs 1-2 in clinical inhibitors
Fluorination may enhance metabolic stability; long-duration assay context
No direct PK data available
ADME Medicinal Chemistry Pharmacokinetics

Patent-Disclosed Cellular Anticancer Effects

According to the patent WO2023036282A1, KRAS G12C inhibitor 59 (Compound II) demonstrates 'anticancer effects' [1]. While the patent does not specify quantitative IC50 values, this claim is supported by cellular proliferation assays in KRAS G12C-mutant cancer models. For comparison, other early-stage KRAS G12C inhibitors in the same patent family (e.g., D3S-001) have shown sub-nanomolar IC50 values (0.6 nM in H358, 0.44 nM in MIA PaCa-2) . This suggests that inhibitor 59 may possess similar high potency, though experimental validation is required.

Patent cellular effects
Data to verify
Anticancer effects reported in patent WO2023036282A1
May support SAR studies; requires quantitative validation
No IC50 values disclosed
Preclinical Efficacy Cancer Cell Lines Drug Discovery

Research Applications of KRAS G12C Inhibitor 59


SAR Studies and Chemical Probe Development

Given its unique, highly fluorinated molecular scaffold (six fluorine atoms, MW 715.69) , KRAS G12C inhibitor 59 serves as an ideal starting point for medicinal chemistry campaigns aimed at optimizing metabolic stability and target residence time. Researchers can use this compound to explore the SAR around its fluorinated pyrimidine core and assess the impact of specific substitutions on KRAS G12C binding and cellular potency .

Resistance Mechanism Studies in KRAS G12C Models

KRAS G12C inhibitor 43 (compound 59), a structurally related analog, displays a broad IC50 range (0.001-1 µM) in H358 cells and selectivity over wild-type lines . This moderate potency and selective profile make it a useful tool for investigating mechanisms of acquired resistance to KRAS G12C inhibition, where sub-optimal inhibition may foster adaptive cellular responses that are relevant to clinical resistance emergence.

Comparative Pharmacology with Clinical Inhibitors

Given the structural and potency distinctions from sotorasib and adagrasib (e.g., higher MW, six fluorine atoms, likely different cellular potency) , inhibitor 59 can be employed in head-to-head studies to dissect the structure-dependent differences in target engagement, signaling pathway modulation, and cellular cytotoxicity. This is particularly valuable for understanding how distinct chemical scaffolds impact the functional antagonism of KRAS G12C-driven signaling networks .

Chemical Biology of KRAS Protein Dynamics

The patent WO2023036282A1 describes the crystal form of the pyrimidine heterocyclic compound class to which inhibitor 59 belongs . Researchers interested in the biophysical basis of KRAS G12C inhibition can use this compound to study ligand-induced conformational changes, nucleotide exchange kinetics, and the structural basis for selectivity over wild-type KRAS. Such studies inform the design of next-generation inhibitors with improved therapeutic indices.

Application
Selection Property
Validation Focus
SAR & probe development
Unique fluorinated pyrimidine scaffold
Metabolic stability and target residence time
Resistance mechanism studies
Moderate potency and selectivity profile
Adaptive response endpoints in KRAS G12C models
Comparative pharmacology
Structural differentiation from clinical inhibitors
Target engagement and signaling modulation
KRAS protein dynamics
Crystal form and binding properties
Ligand-induced conformational change and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12C inhibitor 59

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.